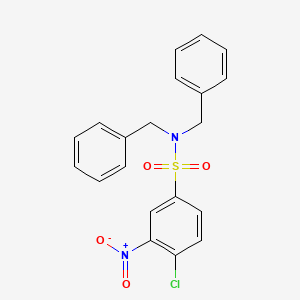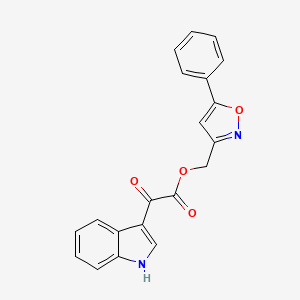![molecular formula C16H17ClN4O B2700161 1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895015-32-4](/img/structure/B2700161.png)
1-(3-chlorophenyl)-5-(3-methylbutyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one is a novel chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class. It was designed and synthesized for its potential anticancer properties. The compound exhibits significant antitumor activity against breast cancer cell lines, particularly MDA-MB-468 and T-47D .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activity
Research into pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their potential as antimicrobial and anticancer agents. For instance, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin and showed good to excellent antimicrobial activity [H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain (2016)]. Similarly, a new series of pyrazolo[3,4-d]pyrimidines tested for antitumor activity on different cell lines found some compounds with potent antitumor activity, notably against 57 different cell lines with IC50 values ranging from 0.326 to 4.31 μM [M. Kandeel, L. W. Mohamed, Mohammed K Abd El Hamid, Ahmed T. Negmeldin (2012)].
Anti-Inflammatory Properties
Research has also explored the anti-inflammatory properties of pyrazole derivatives, including 1-(3-chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one. A study synthesized a series of heterocyclic derivatives showing significant anti-inflammatory activities with prostaglandin inhibition at a dose level of 2.5 and 5 mg/kg, comparable to celecoxib as a reference control. These compounds also maintained a safe level of ulcer indices, indicating a promising profile for anti-inflammatory applications [H. Fahmy, N. Khalifa, E. Nossier, M. Abdalla, M. F. Ismai (2012)].
Antiproliferative and Proapoptotic Agents
Pyrazolo[3,4-d]pyrimidines have been identified as potent antiproliferative and proapoptotic agents, particularly against A431 and 8701-BC cells in culture. Their mechanism involves inhibiting the phosphorylation of Src, a critical pathway in cancer cell growth and survival. Some derivatives were more active than the reference compound PP2 in inhibiting cell proliferation and inducing apoptosis [F. Carraro, A. Naldini, A. Pucci, G. Locatelli, G. Maga, S. Schenone, O. Bruno, A. Ranise, F. Bondavalli, C. Brullo, P. Fossa, G. Menozzi, L. Mosti, M. Modugno, C. Tintori, F. Manetti, M. Botta (2006)].
Inhibition of Phosphodiesterase 9
One study reported the in vitro characterization of a pyrazolo[3,4-d]pyrimidine derivative as a potent and selective inhibitor of phosphodiesterase 9 (PDE9), indicating potential preclinical development for the treatment of Alzheimer's disease. This compound selectively inhibits PDE9 activity and has been utilized to investigate its effects on intracellular cGMP levels, suggesting a new avenue for therapeutic intervention [F. Wunder, A. Tersteegen, A. Rebmann, C. Erb, T. Fahrig, M. Hendrix (2005)].
Wirkmechanismus
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidines have been reported to have activity on the sigma-1 receptor , which plays a role in the regulation of various cellular processes .
Mode of Action
Similar compounds have been shown to interact with their targets, such as the sigma-1 receptor , leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence various cellular processes through their interaction with the sigma-1 receptor .
Result of Action
Similar compounds have been reported to exhibit potent antinociceptive properties in several pain models in mice , indicating their potential therapeutic effects.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-11(2)6-7-20-10-18-15-14(16(20)22)9-19-21(15)13-5-3-4-12(17)8-13/h3-5,8-11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULXRWSJEXMKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700079.png)
![N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2700083.png)
![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2700085.png)
![1-(2,4-difluorobenzyl)-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2700086.png)

![4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B2700089.png)
![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)
![3-butoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700091.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2700093.png)


![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)
![2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2700099.png)
